BCR-ABL-IN-11

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

2362-25-6 |

|---|---|

分子式 |

C20H18N4O2 |

分子量 |

346.4 g/mol |

IUPAC名 |

4-amino-N-[3-[(4-aminobenzoyl)amino]phenyl]benzamide |

InChI |

InChI=1S/C20H18N4O2/c21-15-8-4-13(5-9-15)19(25)23-17-2-1-3-18(12-17)24-20(26)14-6-10-16(22)11-7-14/h1-12H,21-22H2,(H,23,25)(H,24,26) |

InChIキー |

OEIUYPYXOYZUAX-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)NC(=O)C3=CC=C(C=C3)N |

溶解性 |

34.8 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

Foundational & Exploratory

Discovery and Synthesis of BCR-ABL-IN-11: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCR-ABL-IN-11 is a known inhibitor of the BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). This document provides a comprehensive technical guide on the discovery, synthesis, and preliminary biological evaluation of this compound. The information is compiled from available scientific literature to support researchers and professionals in the field of drug discovery and development.

Discovery via Virtual Screening

This compound was identified through a structure-based virtual screening approach aimed at discovering novel inhibitors of the ABL tyrosine kinase catalytic domain.[1] The discovery process involved a multi-step computational workflow to identify promising lead compounds from a large chemical database.

Virtual Screening Workflow

The virtual screening process for identifying BCR-ABL inhibitors, including this compound, typically follows a structured workflow. This process begins with the preparation of the target protein structure and a large compound library, followed by molecular docking, and is refined through scoring and filtering to select candidate molecules for experimental validation.

Caption: Virtual screening workflow for the discovery of BCR-ABL inhibitors.

The process began with the selection of the three-dimensional structure of the ABL kinase domain as the target. A database of approximately 200,000 commercially available compounds was then computationally docked into the active site of the ABL kinase.[1] The top 1,000 compounds with the best energy scores from the docking simulation were selected for further analysis.[1] These compounds underwent structural diversity and drug-likeness analysis, leading to the selection of 15 compounds for biological evaluation.[1]

Synthesis of this compound

While the primary publication identifies this compound as "Compound 2", a detailed, step-by-step synthesis protocol is not explicitly provided in the abstract. However, based on the chemical structure, a plausible synthetic route can be proposed involving the formation of a 1,2,4-oxadiazole ring system, a common scaffold in medicinal chemistry. The synthesis would likely involve the reaction of an amidoxime with a carboxylic acid or its derivative, followed by functional group manipulations to introduce the substituted phenylamino and indole moieties.

Biological Activity

This compound was one of eight compounds from the initial virtual screen that demonstrated inhibitory activity against the human CML cell line K562.[1]

Quantitative Data

The following table summarizes the reported in vitro activity of this compound.

| Compound | Cell Line | Assay Type | IC50 (µM) |

| This compound | K562 | Cell Viability | 129.61 |

Data sourced from Peng H, et al. Bioorg Med Chem Lett. 2003.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The inhibitory activity of this compound on K562 cells was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: K562 cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well) in a suitable culture medium.

-

Compound Treatment: The cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

BCR-ABL is a constitutively active tyrosine kinase that activates a number of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. The primary target of this compound is the ABL kinase domain, and its inhibitory action is expected to disrupt these downstream pathways.

Caption: Simplified BCR-ABL signaling pathways and the inhibitory action of this compound.

Conclusion

This compound was successfully identified as a BCR-ABL inhibitor through a virtual screening campaign. While its reported potency is modest, it serves as a valuable example of the application of computational methods in drug discovery. Further optimization of this chemical scaffold could lead to the development of more potent and selective BCR-ABL inhibitors. This technical guide provides a foundational understanding of the discovery and initial characterization of this compound for researchers in the field.

References

BCR-ABL-IN-11: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL oncoprotein is a key driver of CML pathogenesis, activating a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis. Consequently, the inhibition of the BCR-ABL kinase activity has been a cornerstone of CML therapy. This technical guide provides an in-depth overview of the mechanism of action of BCR-ABL-IN-11, a research compound identified as an inhibitor of the BCR-ABL tyrosine kinase.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the enzymatic activity of the BCR-ABL tyrosine kinase. While detailed binding studies for this compound are not extensively available, its action is understood within the broader context of tyrosine kinase inhibitors (TKIs). These inhibitors typically function by competing with adenosine triphosphate (ATP) for its binding site within the kinase domain of the BCR-ABL protein. By occupying this site, TKIs prevent the transfer of a phosphate group from ATP to tyrosine residues on various substrate proteins. This blockade of phosphorylation effectively shuts down the downstream signaling pathways that are aberrantly activated by the BCR-ABL oncoprotein, leading to an inhibition of cancer cell growth and the induction of apoptosis.

Quantitative Data

The inhibitory activity of this compound has been quantified against the human CML cell line K562, which is positive for the BCR-ABL fusion gene.

Table 1: In Vitro Efficacy of this compound

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound (Compound 2) | K562 | MTT Assay | 129.61 | [1][2] |

For the purpose of comparison, the following table presents the IC50 values for several well-established BCR-ABL tyrosine kinase inhibitors.

Table 2: Comparative In Vitro Efficacy of Selected BCR-ABL Tyrosine Kinase Inhibitors

| Compound | Cell Line | Assay Type | IC50 (nM) |

| Imatinib | K562 | Cell-based Kinase Inhibition | 150 |

| Nilotinib | K562 | Cell-based Kinase Inhibition | 10 |

| Dasatinib | K562 | Cell-based Kinase Inhibition | 1 |

Note: Data for Imatinib, Nilotinib, and Dasatinib are provided for comparative context and are derived from separate studies.

Signaling Pathways

The BCR-ABL oncoprotein activates multiple downstream signaling pathways that are crucial for the malignant phenotype of CML cells. These include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival and inhibition of apoptosis. This compound, by inhibiting the primary kinase, is expected to downregulate the phosphorylation of key components in these pathways.

Figure 1: BCR-ABL Signaling and Inhibition.

Experimental Protocols

The characterization of a BCR-ABL inhibitor like this compound involves a series of in vitro and cell-based assays.

Kinase Inhibition Assay (In Vitro)

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of the BCR-ABL kinase.

Methodology:

-

Reagents: Recombinant BCR-ABL kinase, biotinylated peptide substrate (e.g., Abltide), ATP, kinase reaction buffer, and the test compound (this compound).

-

Procedure: a. The recombinant BCR-ABL kinase is incubated with varying concentrations of this compound in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as ELISA with a phospho-specific antibody or by detecting the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-Based)

Objective: To assess the effect of the compound on the proliferation and viability of CML cells.

Methodology:

-

Cell Line: K562 (or other BCR-ABL positive cell lines).

-

Reagents: Cell culture medium, fetal bovine serum, penicillin-streptomycin, and a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Procedure: a. K562 cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with a range of concentrations of this compound. c. After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well. d. Viable cells with active mitochondrial reductases will convert the MTT to formazan, which is then solubilized. e. The absorbance of the formazan solution is measured using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of BCR-ABL and its downstream effectors.

Methodology:

-

Cell Treatment and Lysis: a. K562 cells are treated with this compound at various concentrations for a defined period. b. Following treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification and Electrophoresis: a. Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay). b. Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Immunoblotting: a. The separated proteins are transferred to a PVDF or nitrocellulose membrane. b. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BCR-ABL (p-BCR-ABL), total BCR-ABL, phosphorylated CrkL (p-CrkL), total CrkL, and a loading control (e.g., β-actin or GAPDH). c. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). d. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation in treated versus untreated cells.

Experimental Workflow

The evaluation of a novel BCR-ABL inhibitor follows a logical progression from initial screening to cellular characterization.

Figure 2: Workflow for Inhibitor Characterization.

Conclusion

This compound has been identified as an inhibitor of the BCR-ABL tyrosine kinase, demonstrating activity against the K562 chronic myeloid leukemia cell line. Its mechanism of action is consistent with that of other ATP-competitive tyrosine kinase inhibitors, targeting the central driver of CML. Further investigation, including comprehensive kinase selectivity profiling, detailed cellular mechanism studies, and in vivo efficacy evaluation, would be necessary to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its core mechanism and the experimental approaches required for its continued development and characterization.

References

Structural Basis of BCR-ABL Inhibition by IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis of BCR-ABL inhibition, with a specific focus on the inhibitor IN-11. While detailed structural and experimental data for IN-11 are limited in the public domain, this document synthesizes available information and provides a framework for its study based on established methodologies for characterizing BCR-ABL inhibitors.

Quantitative Data for BCR-ABL-IN-11

The inhibitory activity of IN-11 against the BCR-ABL fusion protein has been quantified, providing a benchmark for its potency.

Table 1: Inhibitory Activity of this compound

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | K562 | IC50 | 129.61 μM | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed experimental protocols for the characterization of BCR-ABL inhibitors are crucial for reproducible and comparable results. The following are generalized protocols that can be adapted for the study of IN-11.

BCR-ABL Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ABL kinase domain.

Objective: To determine the in vitro potency (e.g., IC50) of IN-11 against the BCR-ABL kinase.

Materials:

-

Recombinant human ABL kinase domain

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

-

IN-11 (dissolved in DMSO)

-

Detection reagent (e.g., HTRF® KinEASE™-Tyr kit with streptavidin-XL665 and anti-phosphotyrosine antibody conjugated to Europium cryptate)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of IN-11 in DMSO and then in kinase buffer.

-

In a 384-well plate, add the ABL kinase, the substrate peptide, and the IN-11 dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the percent inhibition for each concentration of IN-11 and determine the IC50 value using a suitable software.

Cellular Proliferation Assay

This assay assesses the effect of an inhibitor on the growth of cancer cells that are dependent on BCR-ABL activity.

Objective: To determine the anti-proliferative activity (e.g., GI50 or IC50) of IN-11 in a BCR-ABL-positive cell line.

Materials:

-

K562 cells (human chronic myeloid leukemia cell line)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

IN-11 (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed K562 cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of IN-11 in culture medium.

-

Add the IN-11 dilutions to the cells and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of cell proliferation for each concentration of IN-11 and determine the GI50/IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the BCR-ABL signaling cascade and the workflow for inhibitor characterization provide a clear understanding of the complex biological processes and experimental logic.

Caption: The BCR-ABL signaling network, a constitutively active tyrosine kinase, drives oncogenesis through multiple downstream pathways, leading to increased cell proliferation and survival.

Caption: A generalized workflow for the characterization of a novel BCR-ABL inhibitor, from initial screening to lead optimization.

Structural Basis of BCR-ABL Inhibition

The ABL kinase domain is the primary target for inhibitors. Its structure contains several key regions that are critical for its function and for inhibitor binding.

-

ATP-binding site: This is where ATP, the phosphate donor for the kinase reaction, binds. Most BCR-ABL inhibitors are ATP-competitive, meaning they bind in this pocket and prevent ATP from binding.

-

Activation Loop (A-loop): This loop can adopt different conformations. In the active "DFG-in" state, the kinase is active. In the inactive "DFG-out" state, the kinase is inhibited. Different inhibitors can selectively bind to one of these conformations.

-

P-loop (Phosphate-binding loop): This flexible loop interacts with the phosphate groups of ATP.

-

Gatekeeper Residue (Threonine 315): This residue is located in the back of the ATP-binding pocket and controls access to a deeper hydrophobic pocket. Mutations at this site, particularly the T315I mutation, can confer resistance to many inhibitors.

Binding Modes of BCR-ABL Inhibitors:

-

Type I Inhibitors (e.g., Dasatinib): These inhibitors bind to the active "DFG-in" conformation of the ABL kinase.

-

Type II Inhibitors (e.g., Imatinib, Nilotinib): These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the ABL kinase. They typically extend into an adjacent hydrophobic pocket.

Predicted Binding Mode of IN-11:

Without a co-crystal structure of IN-11 with the ABL kinase domain, its precise binding mode remains to be elucidated. However, based on its chemical structure (if known), computational docking studies could be performed to predict its likely interactions within the ATP-binding site. Such studies would help to hypothesize whether IN-11 is a Type I or Type II inhibitor and to identify key amino acid residues involved in its binding. This information is critical for understanding its mechanism of action and for designing more potent and specific second-generation inhibitors.

Conclusion

IN-11 has been identified as an inhibitor of BCR-ABL with a reported IC50 of 129.61 μM in K562 cells.[1] To fully understand its therapeutic potential, a more comprehensive characterization is required. This would involve detailed in vitro kinase assays, a broader panel of cellular assays including those with resistant mutations, and critically, the determination of its high-resolution crystal structure in complex with the ABL kinase domain. The experimental protocols and the understanding of the BCR-ABL signaling and structural biology outlined in this guide provide a solid foundation for the further investigation of IN-11 and the development of novel therapeutics for chronic myeloid leukemia.

References

BCR-ABL-IN-11: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BCR-ABL-IN-11, a known inhibitor of the BCR-ABL tyrosine kinase. This document is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound, also referred to as Compound 2 in initial studies, is a small molecule inhibitor targeting the constitutively active BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][2]

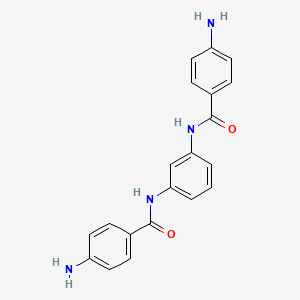

Chemical Structure:

Image Source: MedChemExpress

Physicochemical Properties:

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈N₄O₂ | [2] |

| Molecular Weight | 346.38 g/mol | [2] |

| CAS Number | 2362-25-6 | [2] |

| Biological Activity | IC₅₀ of 129.61 μM for K562 cells | [1] |

Synthesis

The synthesis of this compound is detailed in the primary literature by Peng H, et al. (2003).[1] Researchers should refer to this publication for a step-by-step synthesis protocol. The general approach for synthesizing similar small molecule inhibitors often involves multi-step organic synthesis, utilizing common reactions such as amide bond formation, cross-coupling reactions, and purification by chromatography.

Biological Activity and Mechanism of Action

This compound functions as an inhibitor of the BCR-ABL tyrosine kinase. The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) results in a constitutively active tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is a hallmark of CML.

This compound exerts its anticancer activity by targeting the ATP-binding site of the ABL kinase domain, thereby inhibiting the phosphorylation of downstream substrates. This disruption of the signaling cascade ultimately leads to a reduction in cell proliferation. The inhibitory activity of this compound has been quantified in the K562 human CML cell line, which endogenously expresses the BCR-ABL fusion protein.[1]

Signaling Pathway

The following diagram illustrates the canonical BCR-ABL signaling pathway and the point of inhibition by this compound.

Caption: BCR-ABL Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on standard laboratory practices and information from the primary literature.

BCR-ABL Kinase Inhibition Assay

This assay is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL kinase.

Materials:

-

Recombinant BCR-ABL enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the kinase, peptide substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to detect ADP formation.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The K562 cell line is commonly used for this purpose.

Materials:

-

K562 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed K562 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial characterization of a novel BCR-ABL inhibitor.

Caption: A generalized workflow for the development of BCR-ABL inhibitors.

This technical guide provides a foundational understanding of this compound. For more in-depth information, researchers are encouraged to consult the primary scientific literature.

References

The Role of BCR-ABL-IN-11 in CML Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene. The constitutively active ABL tyrosine kinase domain of the BCR-ABL oncoprotein is a critical driver of CML pathogenesis and a key target for therapeutic intervention. This technical guide provides an in-depth overview of BCR-ABL-IN-11, a small molecule inhibitor of BCR-ABL, and its role in CML research. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize relevant biological pathways and experimental workflows.

Introduction to BCR-ABL in CML

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells in CML.[1] This aberrant kinase activity leads to the activation of a complex network of downstream signaling pathways, promoting cell proliferation, survival, and genomic instability.[2][3] Key pathways activated by BCR-ABL include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the ABL kinase domain has revolutionized the treatment of CML.[5] However, the emergence of drug resistance, often due to point mutations in the kinase domain, necessitates the discovery of novel inhibitors.[6]

This compound: A Novel Inhibitor

This compound (also referred to as Compound 2) is a novel inhibitor of the BCR-ABL tyrosine kinase that was identified through a virtual screening of a chemical database.[6] This compound represents a potential lead for the development of new therapeutic agents against CML.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ABL kinase domain. By binding to the catalytic domain of the ABL kinase, it blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive CML.[6]

Quantitative Data

The inhibitory activity of this compound has been quantitatively assessed using CML cell lines. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | K562 | MTT Assay | 129.61 | [6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on the proliferation of CML cells.

Materials:

-

K562 CML cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed K562 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

ABL Tyrosine Phosphorylation Assay

This assay directly measures the inhibitory effect of this compound on the kinase activity of ABL. This can be performed using various methods, including Western blotting for phosphorylated BCR-ABL or a cellular phosphorylation ELISA.[8]

Protocol using Western Blotting:

Materials:

-

K562 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ABL (Tyr245), anti-ABL, anti-beta-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat K562 cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-phospho-ABL antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent.

-

Strip the membrane and re-probe with anti-ABL and anti-beta-actin antibodies for total protein and loading control, respectively.

-

Quantify the band intensities to determine the extent of inhibition.

Visualizations

The following diagrams illustrate key concepts related to BCR-ABL signaling and the experimental evaluation of its inhibitors.

References

- 1. Identification of potential Abl kinase inhibitors using virtual screening and free energy calculations for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Identification of novel inhibitors of BCR-ABL tyrosine kinase via virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. reactionbiology.com [reactionbiology.com]

Probing the Nexus: A Technical Guide to BCR-ABL-IN-11 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation essential for characterizing the target engagement of BCR-ABL-IN-11, a known inhibitor of the BCR-ABL fusion protein. While specific experimental data for this compound is limited, this document outlines the core experimental framework used to validate and quantify the interaction of novel inhibitors with their intended target in the context of chronic myeloid leukemia (CML).

Introduction

The BCR-ABL fusion gene, resulting from the Philadelphia chromosome translocation, produces a constitutively active tyrosine kinase that is the pathogenic driver of CML. This aberrant kinase activity triggers a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. This compound has been identified as an inhibitor of this critical oncoprotein, demonstrating anticancer activity in CML cell lines.[1] Effective drug development hinges on robust methods to confirm that a compound directly interacts with its intended target within the complex cellular environment. This guide details the requisite studies for a thorough investigation of this compound's target engagement.

The BCR-ABL Signaling Network

The constitutive kinase activity of BCR-ABL leads to the activation of several key downstream signaling pathways that promote leukemogenesis. Understanding these pathways is critical for designing and interpreting target engagement studies. The primary cascades initiated by BCR-ABL include the RAS/RAF/MEK/ERK pathway, which drives cell proliferation, and the PI3K/AKT/mTOR pathway, which promotes cell survival and inhibits apoptosis.[2][3] Another key substrate and biomarker of BCR-ABL activity is the CrkL adapter protein.

Core Target Engagement Assays

A multi-faceted approach is necessary to unequivocally demonstrate and quantify the interaction of this compound with its target. This involves both direct measures of binding and functional assays that assess the downstream consequences of this interaction.

Data Presentation: Quantitative Analysis of BCR-ABL Inhibition

The following table summarizes the types of quantitative data that should be generated in target engagement studies for an inhibitor like this compound. For context, the known value for this compound is included alongside typical values for the well-characterized inhibitor, Imatinib.

| Parameter | This compound | Imatinib (Reference) | Assay | Significance |

| Cell Proliferation IC50 | 129.61 µM (K562 cells)[1] | ~0.2-0.25 µM (sensitive cell lines)[4] | Cell Viability Assay (e.g., MTT) | Measures the overall cellular potency of the inhibitor. |

| Kinase Activity IC50 | Data not available | ~0.1 - 1 µM[5] | In Vitro Kinase Assay | Quantifies the direct inhibitory effect on the enzymatic activity of the BCR-ABL protein. |

| Binding Affinity (Kd) | Data not available | ~280 nM[6] | Surface Plasmon Resonance (SPR) | Measures the strength of the physical interaction between the inhibitor and the BCR-ABL kinase domain. |

| Thermal Shift (ΔTm) | Data not available | ~4-6°C[5] | Cellular Thermal Shift Assay (CETSA) | Confirms direct physical binding of the inhibitor to the target protein in a cellular context. |

| p-CrkL Inhibition EC50 | Data not available | ~0.1 - 1 µM[5] | Western Blot / Flow Cytometry | Measures the functional inhibition of a direct downstream substrate of BCR-ABL in cells. |

Experimental Workflows and Protocols

Detailed and reproducible protocols are the foundation of rigorous scientific inquiry. The following sections provide methodologies for the key experiments required to assess the target engagement of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular setting. It is based on the principle that the binding of a ligand, such as this compound, can stabilize the target protein, leading to an increase in its melting temperature.[6]

Protocol:

-

Cell Culture and Treatment:

-

Culture K562 cells, a human CML cell line endogenously expressing BCR-ABL, in RPMI-1640 medium supplemented with 10% FBS.

-

Harvest cells and resuspend in a suitable buffer.

-

Treat the cell suspension with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate at 37°C for a predetermined time (e.g., 1 hour).

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

-

Include a controlled cooling step back to room temperature.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Detection by Western Blot:

-

Measure the protein concentration of the soluble fractions.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for ABL or BCR to detect the BCR-ABL protein.

-

Use a suitable secondary antibody and chemiluminescent substrate for detection.

-

Quantify the band intensities to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in this curve to a higher temperature in the presence of this compound indicates target engagement.

-

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the BCR-ABL kinase.[7]

Protocol:

-

Reagents and Setup:

-

Use either recombinant, purified c-Abl kinase or BCR-ABL from whole-cell extracts of K562 cells.

-

Prepare a kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).

-

Use a specific peptide substrate for Abl kinase.

-

Prepare a solution of ATP.

-

-

Inhibition Reaction:

-

In a 96-well plate, add the kinase, the peptide substrate, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

ELISA-based: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced during the kinase reaction.[8]

-

Radioactive: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

-

-

Data Analysis:

-

Plot the kinase activity against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Western Blot for Downstream Signaling

This method assesses the functional consequence of BCR-ABL inhibition by measuring the phosphorylation status of its downstream substrates in treated cells.

Protocol:

-

Cell Treatment and Lysis:

-

Seed K562 cells and allow them to grow to a suitable density.

-

Treat the cells with a range of concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with primary antibodies specific for phosphorylated CrkL (p-CrkL) and total CrkL. Similarly, antibodies for p-STAT5 and total STAT5 can be used.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Plot the normalized phosphorylation against the inhibitor concentration to determine the EC50 for the inhibition of downstream signaling.

-

Conclusion

The comprehensive evaluation of a targeted inhibitor like this compound requires a suite of well-defined experiments. By employing techniques such as the Cellular Thermal Shift Assay to confirm direct binding in cells, in vitro kinase assays to quantify enzymatic inhibition, and Western blotting to assess the impact on downstream signaling, researchers can build a robust data package that validates the mechanism of action and informs further drug development efforts. The logical progression from confirming direct physical interaction to measuring the functional cellular consequences provides the necessary evidence for confident decision-making in the preclinical development of novel BCR-ABL inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ashpublications.org [ashpublications.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

The Initial Screening of Novel BCR-ABL Kinase Inhibitors: A Technical Guide

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial in vitro screening of novel BCR-ABL tyrosine kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents for Chronic Myeloid Leukemia (CML).

Introduction

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the primary pathogenic driver in over 90% of Chronic Myeloid Leukemia (CML) cases.[1][2] This oncoprotein activates a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis.[1][3] While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized CML treatment, the emergence of drug resistance, often due to point mutations in the ABL kinase domain, necessitates the development of new generations of inhibitors.[4][5][6] The "gatekeeper" T315I mutation, in particular, confers resistance to most clinically available TKIs.[6][7]

The initial screening process for new BCR-ABL inhibitors is a critical step in identifying promising lead compounds. This typically involves a multi-pronged approach, starting with biochemical assays to determine direct inhibitory activity against the kinase, followed by cell-based assays to assess the compound's effect on cancer cell proliferation and target engagement within a cellular context.

Data Presentation: Comparative Inhibitory Activity

A crucial aspect of the initial screening is the quantitative assessment of a compound's potency. This is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a target enzyme or a biological process by 50%. The following tables present representative data for hypothetical BCR-ABL-IN-11 analogues, illustrating how their inhibitory activities against the wild-type BCR-ABL kinase and the resistant T315I mutant could be summarized. Cellular activity is typically assessed using a CML cell line, such as K562.

Table 1: Biochemical Inhibitory Activity of this compound Analogues

| Compound ID | BCR-ABL (Wild-Type) IC50 (nM) | BCR-ABL (T315I Mutant) IC50 (nM) |

| This compound-01 | 35 | >1000 |

| This compound-02 | 15 | 250 |

| This compound-03 | 8 | 50 |

| This compound-04 | 22 | 800 |

| Imatinib (Control) | 280[5] | >10000 |

| Ponatinib (Control) | 0.5 | 10 |

Table 2: Cellular Antiproliferative Activity of this compound Analogues

| Compound ID | K562 Cell Line GI50 (µM) | Ba/F3-BCR-ABL-T315I GI50 (µM) |

| This compound-01 | 0.5 | >50 |

| This compound-02 | 0.2 | 5 |

| This compound-03 | 0.09 | 0.8 |

| This compound-04 | 0.4 | 25 |

| Imatinib (Control) | 0.25 | >50 |

| Ponatinib (Control) | 0.004 | 0.02 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful screening campaign. The following sections describe standard methodologies for the key experiments cited.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the BCR-ABL kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the following in a total volume of 80 µl of kinase buffer (50 mM Tris-HCl [pH 7.5], 10mM MgCl2, 1 mM DTT):

-

Initiation: Add ATP to a final concentration of 10 µM to start the reaction.[1]

-

Incubation: Incubate the reaction mixture for 1 hour at 30°C.[1]

-

Termination and Detection: The method of termination and detection can vary. A common method is to use an antibody that specifically recognizes the phosphorylated substrate. The signal can then be quantified using techniques like ELISA, HTRF, or AlphaScreen.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of CML cells.

Protocol:

-

Cell Seeding: Seed K562 (BCR-ABL positive) or Ba/F3 cells expressing either wild-type or mutant BCR-ABL into 96-well plates at a density of 1 x 10^4 cells/well.

-

Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values by normalizing the data to the vehicle-treated cells and fitting to a dose-response curve.

Western Blotting for Phospho-Protein Analysis

This technique is used to determine if the inhibitor can block the phosphorylation of BCR-ABL and its downstream signaling proteins within the cell.

Protocol:

-

Cell Treatment: Treat Ba/F3 cells expressing BCR-ABL (1 x 10^6 cells) with escalating doses of the inhibitor for 3-4 hours.[5]

-

Cell Lysis: Collect the cells by centrifugation and lyse them in SDS sample buffer.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[5]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-BCR-ABL (p-BCR-ABL), total BCR-ABL, phospho-STAT5 (p-STAT5), total STAT5, phospho-Crkl (p-Crkl), and total Crkl.[2][7] An antibody against a housekeeping protein like GAPDH or β-actin should be used as a loading control.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

References

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]

- 3. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling BCR-ABL-IN-11: A Technical Primer on an Early-Generation Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles underlying BCR-ABL-IN-11, a small molecule inhibitor of the BCR-ABL tyrosine kinase. Discovered through early applications of virtual screening, this compound serves as a case study in the computational identification of kinase inhibitors for chronic myelogenous leukemia (CML). This document provides a consolidated overview of its known biological activity, detailed experimental methodologies for its characterization, and a visual representation of the critical signaling pathways it targets.

Core Data Presentation

The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against the human CML cell line K562, which endogenously expresses the BCR-ABL fusion protein.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | K562 | MTT Assay | 129.61 | [Peng H, et al., 2003] |

The Novelty of this compound: A Look into Early Virtual Screening

The novelty of this compound lies not in its potency, which is modest compared to later-generation tyrosine kinase inhibitors (TKIs), but in the methodology of its discovery. Identified in 2003, this compound, also referred to as "Compound 2" in the original literature, was one of the early successes of using virtual screening in the quest for novel BCR-ABL inhibitors.[1]

At the time, the success of imatinib had validated BCR-ABL as a prime therapeutic target for CML. However, the emergence of resistance, particularly the formidable T315I "gatekeeper" mutation, spurred the search for new chemical scaffolds that could overcome these limitations.[2][3][4] Virtual screening, a computational technique that involves docking large libraries of chemical compounds into the three-dimensional structure of a target protein, offered a rational and cost-effective approach to identify novel inhibitor candidates.[5][6][7][8]

The discovery of this compound demonstrated the potential of in silico methods to identify compounds with biological activity against this critical cancer target. While its specific activity against resistant mutations like T315I has not been reported in the available literature, its identification paved the way for more sophisticated virtual screening campaigns that have since yielded highly potent and specific BCR-ABL inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and other BCR-ABL inhibitors.

BCR-ABL Kinase Activity Assay (In Vitro)

This protocol outlines a general method for assessing the inhibitory activity of a compound against the BCR-ABL kinase in a cell-free system.

Materials:

-

Recombinant BCR-ABL kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP solution

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for ABL)

-

Test compound (this compound) dissolved in DMSO

-

96-well plates

-

Detection reagent (e.g., an antibody-based system to detect phosphorylated substrate)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant BCR-ABL kinase to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 60-90 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based format or a fluorescence-based readout.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

K562 Cellular Proliferation Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the impact of a compound on the proliferation of K562 cells.

Materials:

-

K562 human chronic myelogenous leukemia cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed K562 cells in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the IC50 value.

Mandatory Visualizations

BCR-ABL Signaling Pathways

The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways, leading to uncontrolled cell proliferation and survival. The following diagrams illustrate these key pathways.

Caption: Key signaling pathways activated by the BCR-ABL oncoprotein.

Virtual Screening Workflow for Inhibitor Discovery

The identification of this compound was an early example of a structure-based virtual screening workflow. The following diagram outlines the general steps involved in such a process.

Caption: A generalized workflow for structure-based virtual screening.

Experimental Workflow for Cellular Proliferation (MTT) Assay

The following diagram illustrates the logical flow of the MTT assay to determine the effect of an inhibitor on cell viability.

Caption: Step-by-step workflow of the MTT cell proliferation assay.

References

- 1. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Retrospective Analysis of BCR-ABL1 Kinase Domain Mutations in the Frontline Drug Intolerant or Resistant Chronic Myeloid Leukemia Patients: An Indian Experience from a High-End Referral Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cda-amc.ca [cda-amc.ca]

- 5. Exploring biology with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BCR-ABL-IN-11 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the causative agent in nearly all cases of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL). The aberrant kinase activity of BCR-ABL drives uncontrolled cell proliferation and survival through the phosphorylation of a multitude of downstream substrates. Consequently, the development of specific inhibitors targeting the BCR-ABL kinase domain has been a cornerstone of targeted cancer therapy. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of BCR-ABL-IN-11, a known inhibitor of BCR-ABL.

Principle of the Assay

The in vitro kinase assay is a biochemical method designed to measure the enzymatic activity of the BCR-ABL kinase and the potency of its inhibitors. The assay quantifies the transfer of a phosphate group from adenosine triphosphate (ATP) to a specific peptide substrate by the BCR-ABL enzyme. The inhibitory effect of a compound, such as this compound, is determined by measuring the reduction in substrate phosphorylation in its presence. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Quantitative Data Summary

The inhibitory activity of this compound against the BCR-ABL kinase is summarized in the table below. This data is crucial for assessing the compound's potency and for comparing it with other known inhibitors.

| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | BCR-ABL | Cell-based | K562 | 129.61 | [1][2][3][4][5][6] |

| Imatinib | BCR-ABL | Cell-based | K562 | ~0.5 | |

| Dasatinib | BCR-ABL | Cell-based | K562 | <0.003 | |

| Nilotinib | BCR-ABL | Cell-based | K562 | <0.05 |

Note: IC50 values for Imatinib, Dasatinib, and Nilotinib are provided for comparative purposes and are approximate values from published literature.

Experimental Protocol: In Vitro Kinase Assay for this compound

This protocol outlines the steps for determining the IC50 value of this compound using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials and Reagents

-

Recombinant human BCR-ABL enzyme

-

Kinase substrate (e.g., ABLtide peptide)

-

Adenosine triphosphate (ATP)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 384-well microplates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Assay Procedure

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 1 mM.

-

Perform 1:3 or 1:5 serial dilutions to generate a 10-point dose-response curve.

-

Include a DMSO-only control (vehicle control).

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells.

-

Prepare a 2X enzyme solution by diluting the recombinant BCR-ABL enzyme in kinase buffer. Add 2 µL of this solution to each well.

-

Prepare a 2X substrate/ATP solution by mixing the ABLtide substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for BCR-ABL (typically 10-50 µM).

-

Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection of Kinase Activity:

-

Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This reagent will deplete the remaining unconsumed ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used to produce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BCR-ABL signaling pathway and the experimental workflow for the in vitro kinase assay.

References

Application Notes and Protocols for BCR-ABL-IN-11 Cell-Based Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCR-ABL-IN-11 is an inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML). The aberrant kinase activity of BCR-ABL drives uncontrolled cell proliferation and survival, making it a critical target for therapeutic intervention. These application notes provide a detailed protocol for assessing the anti-proliferative activity of this compound in a cell-based assay using the K562 human CML cell line, a well-established model for studying BCR-ABL signaling.

Mechanism of Action

The BCR-ABL fusion protein results from a reciprocal translocation between chromosome 9 and 22, known as the Philadelphia chromosome. This fusion leads to the constitutive activation of the ABL tyrosine kinase, which in turn activates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and inhibition of apoptosis. These pathways include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways. This compound exerts its anti-proliferative effects by inhibiting the kinase activity of BCR-ABL, thereby blocking these downstream signals and inducing cell growth arrest and apoptosis in BCR-ABL positive cells.

Data Presentation

The inhibitory activity of this compound on the proliferation of the K562 cell line is summarized in the table below.

| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |

| This compound | K562 | Not Specified | Not Specified | 129.61 | [1] |

Signaling Pathway

The following diagram illustrates the simplified BCR-ABL signaling pathway and the point of inhibition by this compound.

Caption: BCR-ABL signaling and inhibition by this compound.

Experimental Protocols

K562 Cell Culture and Maintenance

-

Cell Line: K562 (human chronic myeloid leukemia cell line), obtained from a reputable cell bank.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is adapted for the evaluation of this compound and is based on standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures.

Materials:

-

K562 cells

-

Complete culture medium (RPMI-1640 + 10% FBS + antibiotics)

-

This compound (stock solution prepared in DMSO)

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol:

-

Cell Seeding:

-

Harvest K562 cells in the logarithmic growth phase.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Resuspend the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

-

Include wells for vehicle control (DMSO) and blank (medium only).

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. A suggested starting range is from 0.1 µM to 200 µM.

-

Add 100 µL of the diluted compound solutions to the respective wells. The final volume in each well will be 200 µL. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Each concentration should be tested in triplicate.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R).

-

References

Determining the IC50 of BCR-ABL-IN-11 in K562 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCR-ABL fusion gene, resulting from the Philadelphia chromosome translocation, encodes a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). This aberrant kinase drives uncontrolled cell proliferation and survival. The K562 cell line, derived from a CML patient in blast crisis, is a widely used in vitro model for studying the efficacy of BCR-ABL inhibitors. BCR-ABL-IN-11 is an inhibitor targeting this kinase.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in K562 cells using a colorimetric MTT assay.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways, promoting leukemogenesis. Key pathways include the RAS/MAPK pathway, which stimulates cell proliferation, the PI3K/AKT pathway, which promotes cell survival and inhibits apoptosis, and the JAK/STAT pathway, which contributes to growth factor independence. This compound exerts its effect by inhibiting the tyrosine kinase activity of BCR-ABL, thereby blocking these downstream signals.

Caption: Simplified diagram of the BCR-ABL signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against the K562 cell line.

| Compound | Target | Cell Line | IC50 (µM) |

| This compound | BCR-ABL | K562 | 129.61[1] |

Experimental Protocols

This section provides a detailed methodology for determining the IC50 value of this compound in K562 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials and Reagents

-

K562 cells

-

This compound

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Phosphate Buffered Saline (PBS)

-

96-well flat-bottom plates

-

Microplate reader

Experimental Workflow

Caption: Workflow for determining the IC50 of this compound in K562 cells using the MTT assay.

Step-by-Step Protocol

1. Cell Culture

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase before starting the experiment.

2. Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound in sterile DMSO. Due to the high IC50, a stock solution of at least 100 mM is recommended, solubility permitting.

-

Note: The solubility of this compound should be empirically determined if not provided by the supplier. The following steps assume adequate solubility in DMSO.

3. Preparation of Serial Dilutions

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve.

-

Given the reported IC50 of 129.61 µM, a suggested concentration range to test would be from 10 µM to 500 µM (e.g., 10, 25, 50, 100, 200, 300, 400, 500 µM).

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.

4. Cell Seeding

-

Count the K562 cells and adjust the cell density to 1 x 10^5 cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

-

Include wells for blank (medium only) and vehicle control.

5. Drug Treatment

-

Add 100 µL of the prepared serial dilutions of this compound to the respective wells.

-

Add 100 µL of the vehicle control medium to the control wells.

-

The final volume in each well should be 200 µL.

6. Incubation

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

7. MTT Assay

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Centrifuge the plate at a low speed to pellet the cells and formazan crystals.

-

Carefully aspirate the supernatant without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

8. Absorbance Measurement

-

Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

-

Background Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate Percent Viability:

-

Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Determine IC50:

-

Plot the percent viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

-

Conclusion

This protocol provides a comprehensive guide for determining the IC50 of this compound in K562 cells. Accurate determination of the IC50 is a critical step in the preclinical evaluation of potential anticancer agents. Adherence to this detailed methodology will ensure reproducible and reliable results for assessing the potency of this compound.

References

Application Notes and Protocols for BCR-ABL-IN-11 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCR-ABL-IN-11 is an inhibitor of the BCR-ABL tyrosine kinase, the constitutively active fusion protein central to the pathogenesis of Chronic Myeloid Leukemia (CML).[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, focusing on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and its mechanism of action.

Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for the accurate preparation of solutions for cell-based assays.

| Property | Value | Source |

| Molecular Weight | 346.38 g/mol | MedchemExpress |

| IC50 (K562 cells) | 129.61 µM | [1] |

| Solubility in DMSO | ≥ 10 mg/mL (Estimated) | Vendor Information |

Note on Solubility: While a precise numerical value for the maximum solubility of this compound in DMSO is not consistently published, vendor information suggests a solubility of at least 10 mg/mL. It is recommended to start with this concentration when preparing stock solutions and visually inspect for complete dissolution.

Mechanism of Action